molecular formula C6H10O4 B053099 (S)-4-methoxy-3-methyl-4-oxobutanoic acid CAS No. 111266-16-1

(S)-4-methoxy-3-methyl-4-oxobutanoic acid

Cat. No.: B053099
CAS No.: 111266-16-1
M. Wt: 146.14 g/mol
InChI Key: QEZMQNIFDRNSJZ-BYPYZUCNSA-N
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Description

(S)-4-methoxy-3-methyl-4-oxobutanoic acid is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3-methyl-2-butanone and methanol. The reaction typically proceeds through a series of steps including esterification, hydrolysis, and oxidation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification followed by purification processes such as distillation and crystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-4-methoxy-3-methyl-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-4-methoxy-3-methyl-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methylbutanoic acid
  • 3-methyl-4-oxobutanoic acid
  • 4-methoxy-4-oxobutanoic acid

Uniqueness

(S)-4-methoxy-3-methyl-4-oxobutanoic acid is unique due to the presence of both a methoxy group and a ketone functional group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

(3S)-4-methoxy-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZMQNIFDRNSJZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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